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Cat. No.: B1235034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic and

magnetic properties of hexaamminenickel(II) salts, with a focus on the chloride, nitrate, and

sulfate derivatives. This document details the synthesis, electronic and vibrational

spectroscopy, and magnetic characteristics of these coordination complexes, offering valuable

data and experimental protocols for researchers in inorganic chemistry and drug development.

Introduction
Hexaamminenickel(II) salts, with the general formula [Ni(NH₃)₆]X₂ (where X is a counter-ion

such as Cl⁻, NO₃⁻, or SO₄²⁻), are classic examples of octahedral coordination complexes. The

central nickel(II) ion, with a d⁸ electron configuration, is coordinated to six ammonia ligands.

These compounds are of significant interest in demonstrating the principles of ligand field

theory, magnetochemistry, and vibrational spectroscopy. Their distinct spectroscopic signatures

provide a clear illustration of the effects of ligand coordination on the electronic and structural

properties of the central metal ion. This guide serves to consolidate the key spectroscopic and

magnetic data for these salts and provide detailed methodologies for their characterization.
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The synthesis of hexaamminenickel(II) salts generally involves the displacement of water

ligands from an aqueous solution of a nickel(II) salt by an excess of ammonia. The

hexaammine complex, being less soluble, can then be precipitated.

Synthesis of Hexaamminenickel(II) Chloride
([Ni(NH₃)₆]Cl₂)
Hexaamminenickel(II) chloride can be synthesized by treating an aqueous solution of

nickel(II) chloride with concentrated ammonia.[1][2]

Reaction: [Ni(H₂O)₆]Cl₂(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Cl₂(s) + 6H₂O(l)[1][3]

Experimental Protocol:

Dissolve 4.0 to 4.5 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in approximately 10 mL

of deionized water in a beaker.[1][2]

In a fume hood, slowly add concentrated aqueous ammonia (approximately 40 mL) to the

beaker while stirring. A precipitate of nickel(II) hydroxide may initially form, which will dissolve

in excess ammonia to form the deep blue hexaamminenickel(II) complex.[1][2]

Continue stirring for about 15 minutes, then cool the solution in an ice bath to promote

crystallization.[1]

Filter the resulting violet crystals using a Büchner funnel and wash them sequentially with

small portions of ice-cold concentrated ammonia, then ethanol.[1][2]

Dry the crystals by drawing air through the funnel for an extended period.[1]

Synthesis of Hexaamminenickel(II) Nitrate (Ni(NH₃)₆₂)
The nitrate salt is prepared similarly, starting from nickel(II) nitrate.

Experimental Protocol:

Dissolve approximately 25 g of nickel(II) nitrate in a minimal amount of water.[4]
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Add a 25% ammonia solution until the initially formed precipitate of nickel(II) hydroxide

completely redissolves, forming a clear blue solution.[4]

If any persistent precipitate (due to impurities like iron or aluminum hydroxides) remains,

filter the solution.[4]

To the clear filtrate, add a saturated solution of ammonium chloride, followed by a 2 N

ammonia solution to complete the precipitation of the hexaamminenickel(II) complex. The

common ion effect from the added chloride is not ideal, and cooling in an ice bath is a more

direct method to induce crystallization. An alternative is the addition of a water-miscible

organic solvent like ethanol to reduce the solubility of the complex.

Filter the crystals, wash with a mixture of ethanol and concentrated ammonia, and finally with

pure ethanol.[4]

Dry the product at a temperature not exceeding 100 °C.[4]

Synthesis of Hexaamminenickel(II) Sulfate
([Ni(NH₃)₆]SO₄)
The synthesis of the sulfate salt follows a similar procedure, starting with nickel(II) sulfate.

Experimental Protocol:

Dissolve 2 g of nickel(II) sulfate in 5 mL of distilled water, with the addition of a small amount

of dilute hydrochloric or sulfuric acid to aid dissolution and prevent the formation of nickel

hydroxides.[3]

In a fume hood, add an excess of concentrated ammonia solution (liquor ammonia) with

constant stirring.[3]

To the resulting deep blue solution, add approximately 40-50 mL of ethanol to precipitate the

hexaamminenickel(II) sulfate.[3]

Cool the mixture in an ice bath for about 15 minutes to ensure complete precipitation.[3]

Filter the precipitated complex, wash with ethanol, and allow it to air dry.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/230952434_A_Raman_study_of_the_phase_transition_in_hexa-ammine_nickel_II_chloride
https://www.researchgate.net/publication/230952434_A_Raman_study_of_the_phase_transition_in_hexa-ammine_nickel_II_chloride
https://www.benchchem.com/product/b1235034?utm_src=pdf-body
https://www.researchgate.net/publication/230952434_A_Raman_study_of_the_phase_transition_in_hexa-ammine_nickel_II_chloride
https://www.researchgate.net/publication/230952434_A_Raman_study_of_the_phase_transition_in_hexa-ammine_nickel_II_chloride
https://www.benchchem.com/product/b1235034?utm_src=pdf-body
https://www.drcarman.info/kem121lb/lktromg1.pdf
https://www.drcarman.info/kem121lb/lktromg1.pdf
https://www.benchchem.com/product/b1235034?utm_src=pdf-body
https://www.drcarman.info/kem121lb/lktromg1.pdf
https://www.drcarman.info/kem121lb/lktromg1.pdf
https://www.drcarman.info/kem121lb/lktromg1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

Characterization Workflow

Aqueous Ni(II) Salt
([Ni(H₂O)₆]X₂)

Formation of
[Ni(NH₃)₆]²⁺ (aq)

(Deep Blue Solution)Ligand Exchange

Excess Concentrated
Ammonia (NH₃)

PrecipitationCooling / Add Ethanol Filtration & Washing Drying [Ni(NH₃)₆]X₂ Crystals

UV-Vis Spectroscopy

IR Spectroscopy

Raman Spectroscopy

Magnetic Susceptibility

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis and characterization of hexaamminenickel(II) salts.

Spectroscopic Properties
The spectroscopic properties of hexaamminenickel(II) salts are dominated by the [Ni(NH₃)₆]²⁺

cation. The electronic spectrum is characterized by d-d transitions, while the vibrational

spectrum provides information on the Ni-N and N-H bonds.

UV-Visible Spectroscopy
The UV-Vis spectrum of the hexaamminenickel(II) ion in aqueous solution is typically pale

blue and shows three spin-allowed d-d electronic transitions, which arise from the d⁸ electron

configuration of the Ni(II) ion in an octahedral ligand field.[5][6] These transitions are from the

³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.
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Ligand Field Theory for [Ni(NH₃)₆]²⁺ (d⁸, Octahedral)
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Fig. 2: Electronic energy levels and transitions for an octahedral d⁸ complex like [Ni(NH₃)₆]²⁺.

Data Presentation: UV-Visible Absorption Data
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Salt Transition λ_max (nm) ν_max (cm⁻¹)

Molar
Absorptivity
(ε) (L mol⁻¹
cm⁻¹)

[Ni(NH₃)₆]Cl₂ ³A₂g → ³T₂g ~930 ~10,750 ~5

³A₂g → ³T₁g(F) ~578 ~17,300 ~8

³A₂g → ³T₁g(P) ~355 ~28,200 ~9

--INVALID-LINK--

₂
³A₂g → ³T₂g ~930 ~10,750 ~5.2

³A₂g → ³T₁g(F) ~575 ~17,400 ~8.1

³A₂g → ³T₁g(P) ~355 ~28,200 ~9.4

[Ni(NH₃)₆]SO₄ ³A₂g → ³T₂g ~930 ~10,750
Data not readily

available

³A₂g → ³T₁g(F) ~575 ~17,400
Data not readily

available

³A₂g → ³T₁g(P) ~355 ~28,200
Data not readily

available

Note: The absorption maxima and molar absorptivities can vary slightly depending on the

solvent and experimental conditions.[6][7][8]

Experimental Protocol for UV-Vis Spectroscopy:

Prepare a stock solution of the hexaamminenickel(II) salt of a known concentration (e.g.,

0.1 M) in deionized water or a dilute ammonia solution to prevent dissociation.

Prepare a series of dilutions from the stock solution to create standards of varying

concentrations.

Calibrate a UV-Vis spectrophotometer using a cuvette filled with the solvent as a blank.
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Record the absorbance spectrum of each standard solution over a wavelength range of

approximately 300-1100 nm.

Identify the wavelengths of maximum absorbance (λ_max).

Using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the

path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε) at each λ_max.

[9]

Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insights into the bonding within the [Ni(NH₃)₆]²⁺ cation. Key

vibrational modes include the N-H stretching, N-H bending (deformation), NH₃ rocking, and Ni-

N stretching.

Data Presentation: Vibrational Spectroscopy Data for [Ni(NH₃)₆]Cl₂

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)

ν(N-H) ~3350 Not typically observed

δ_d(NH₃) (degenerate) ~1600 ~1600

δ_s(NH₃) (symmetric) ~1200 ~1180

ρ(NH₃) (rocking) ~700 ~670

ν(Ni-N) ~320 ~330

Note: Band positions can be influenced by the counter-ion and the physical state of the sample

(solid vs. solution).[4][10]

Experimental Protocol for Solid-State IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the finely ground hexaamminenickel(II)
salt with dry potassium bromide (KBr).

Press the mixture into a transparent pellet using a hydraulic press.
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Alternatively, prepare a Nujol mull by grinding the sample with a few drops of Nujol (mineral

oil) to form a paste, which is then placed between two KBr or NaCl plates.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Protocol for Raman Spectroscopy:

Place a small amount of the crystalline sample in a capillary tube or on a microscope slide.

Irradiate the sample with a monochromatic laser source.

Collect the scattered radiation at a 90° angle to the incident beam.

Analyze the frequency of the scattered light to obtain the Raman spectrum.

Magnetic Properties
Hexaamminenickel(II) complexes are paramagnetic due to the presence of two unpaired

electrons in the e_g orbitals of the Ni(II) ion. The magnetic moment can be calculated using the

spin-only formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For n=2, the predicted spin-only magnetic

moment is √8 ≈ 2.83 Bohr Magnetons (B.M.). Experimentally observed magnetic moments for

octahedral Ni(II) complexes are typically in the range of 2.9-3.4 B.M., with the deviation from

the spin-only value attributed to orbital contributions.[11]

Data Presentation: Magnetic Susceptibility Data

Salt
Expected Unpaired
Electrons (n)

Theoretical μ_so
(B.M.)

Experimental μ_eff
(B.M.)

[Ni(NH₃)₆]Cl₂ 2 ~2.83 ~3.2 - 3.4

--INVALID-LINK--₂ 2 ~2.83 ~3.1 - 3.3

[Ni(NH₃)₆]SO₄ 2 ~2.83 ~3.0 - 3.2
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Note: Experimental values can vary slightly based on the measurement technique and

temperature.[11]

Experimental Protocol for Magnetic Susceptibility Measurement (Gouy Method):

Finely powder the sample of the hexaamminenickel(II) salt.

Pack the powder into a Gouy tube of a known length and cross-sectional area.

Weigh the sample tube in the absence of a magnetic field.

Position the sample tube between the poles of an electromagnet such that one end is in the

region of maximum field strength and the other is in a region of negligible field strength.

Weigh the sample tube in the presence of the magnetic field.

The change in weight is used to calculate the magnetic susceptibility of the sample. The

effective magnetic moment (μ_eff) can then be determined from the molar magnetic

susceptibility (χ_M) and temperature (T) using the equation: μ_eff = 2.828√(χ_M * T).[3]

Conclusion
The hexaamminenickel(II) salts exhibit well-defined spectroscopic and magnetic properties

that are consistent with ligand field theory for a d⁸ octahedral complex. The UV-Vis spectra are

characterized by three spin-allowed d-d transitions, while the IR and Raman spectra provide

information on the Ni-N and N-H vibrations. These complexes are paramagnetic with magnetic

moments corresponding to two unpaired electrons. The data and protocols presented in this

guide provide a solid foundation for the synthesis and characterization of these fundamental

coordination compounds, which can serve as model systems in various research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.scribd.com/document/269303630/Synthesis-of-Hexamminenickel
https://www.scilit.com/publications/ee2a36a6c7a043e9e1e1c39537cf074f
https://www.drcarman.info/kem121lb/lktromg1.pdf
https://www.researchgate.net/publication/230952434_A_Raman_study_of_the_phase_transition_in_hexa-ammine_nickel_II_chloride
https://www.docbrown.info/page06/spectra/0uv-visible-spectra-12ni.htm
https://www.docbrown.info/page06/spectra/0uv-visible-spectra-12ni.htm
https://www.researchgate.net/figure/Absorption-spectra-of-NiH-2-O-6-2-and-NiNH-3-6-2-in-aqueous-solution-The_fig3_228364596
https://www.s-a-s.org/assets/docs/0470027320_Spectra%E2%80%93Structure_Correlations_in_Raman_Spectroscopy.pdf
https://allen.in/dn/qna/12661965
https://pmc.ncbi.nlm.nih.gov/articles/PMC10633809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10633809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10633809/
https://www.rsc.org/suppdata/nj/c1/c1nj20278b/c1nj20278b.pdf
https://askfilo.com/user-question-answers-smart-solutions/d-long-answer-type-questions-1-the-magnetic-moment-of-ni-cl-3339303233353930
https://askfilo.com/user-question-answers-smart-solutions/d-long-answer-type-questions-1-the-magnetic-moment-of-ni-cl-3339303233353930
https://www.benchchem.com/product/b1235034#spectroscopic-properties-of-hexaamminenickel-ii-salts
https://www.benchchem.com/product/b1235034#spectroscopic-properties-of-hexaamminenickel-ii-salts
https://www.benchchem.com/product/b1235034#spectroscopic-properties-of-hexaamminenickel-ii-salts
https://www.benchchem.com/product/b1235034#spectroscopic-properties-of-hexaamminenickel-ii-salts
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1235034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

